N-cyclopropyl-2-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that belongs to the class of pyrazolo[3,4-b]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-CYCLOPROPYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps. One common method starts with the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate, which is then protected by PMB-Cl. This intermediate is further reacted with meta-aminobenzoic acid and morpholine to produce the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer properties, particularly as a TRK inhibitor.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the tropomyosin receptor kinases, preventing their activation and subsequent signal transduction pathways. This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
N~1~-CYCLOPROPYL-2-[(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)CARBONYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of a cyclopropyl group, which can enhance its binding affinity and selectivity towards certain biological targets .
Properties
Molecular Formula |
C14H18N6OS |
---|---|
Molecular Weight |
318.40 g/mol |
IUPAC Name |
1-cyclopropyl-3-[(1,3,6-trimethylpyrazolo[3,4-b]pyridine-4-carbonyl)amino]thiourea |
InChI |
InChI=1S/C14H18N6OS/c1-7-6-10(11-8(2)19-20(3)12(11)15-7)13(21)17-18-14(22)16-9-4-5-9/h6,9H,4-5H2,1-3H3,(H,17,21)(H2,16,18,22) |
InChI Key |
FXBBASUGPYFQFY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C)C)C(=O)NNC(=S)NC3CC3 |
Origin of Product |
United States |
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